Product packaging for 2,6-Dimethyl-4-tetradecylmorpholine(Cat. No.:)

2,6-Dimethyl-4-tetradecylmorpholine

Cat. No.: B1255669
M. Wt: 311.5 g/mol
InChI Key: RHIAIJKBSAWEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-tetradecylmorpholine is a chemical compound with the molecular formula C20H41NO . It belongs to the class of morpholine derivatives, which are prominent heterocyclic compounds in medicinal chemistry and chemical biology research. While specific studies on this particular compound are not readily available, morpholines are extensively investigated for their versatile applications. A key area of interest is central nervous system (CNS) drug discovery, where the morpholine ring is valued for its well-balanced lipophilic-hydrophilic profile, a flexible chair-like conformation, and a weakly basic nitrogen atom . These properties can contribute to improved blood solubility, enhanced brain permeability by facilitating passive diffusion across the blood-brain barrier (BBB), and a favorable pharmacokinetic profile for research compounds . In various research contexts, morpholine and its analogues can serve multiple purposes: as a scaffold to direct molecular appendages into optimal positions, as an interacting element capable of forming hydrogen bonds via its oxygen atom, and as a modulator of physicochemical properties . Researchers utilize morpholine derivatives in the synthesis of more complex molecules and for probing biological mechanisms. This product, this compound, is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should consult the safety data sheet and conduct their own thorough analysis to determine the compound's suitability for specific experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41NO B1255669 2,6-Dimethyl-4-tetradecylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H41NO

Molecular Weight

311.5 g/mol

IUPAC Name

2,6-dimethyl-4-tetradecylmorpholine

InChI

InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19(2)22-20(3)18-21/h19-20H,4-18H2,1-3H3

InChI Key

RHIAIJKBSAWEJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CC(OC(C1)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2,6-Dimethyl-4-tetradecylmorpholine

The construction of this compound logically proceeds via the preparation of the heterocyclic core, followed by N-alkylation. The stereochemistry of the methyl groups on the morpholine (B109124) ring, which can exist as cis or trans isomers, is a critical consideration in the synthesis of the initial building block.

Stereoselective Synthesis of 2,6-Disubstituted Morpholines

The synthesis of the 2,6-dimethylmorpholine (B58159) scaffold can be achieved through several routes, with significant focus placed on controlling the stereochemical outcome. The cis-isomer is often the preferred configuration for certain applications. google.com

One of the most established industrial methods for producing 2,6-dimethylmorpholine involves the acid-catalyzed cyclization of diisopropanolamine. google.com This process typically uses sulfuric acid at elevated temperatures. The reaction conditions can be optimized to favor the formation of the cis-isomer over the trans-isomer. For instance, processes have been developed that achieve a high proportion of the cis-isomer by carefully controlling the temperature and the rate of addition of the reactants. google.com Isomerization techniques can also be employed to convert the less desired trans-isomer into the more valuable cis-isomer. nih.gov

For more precise stereochemical control, particularly in laboratory settings, methods starting from chiral precursors are employed. Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholine derivatives have been described, initiating from the reaction of enantiopure epoxides with amino alcohols. nih.gov The subsequent regioselective hydroxyl activation and ring-closure of the resulting amino diol adducts are key steps in ensuring high stereoselectivity. nih.govacs.org Other stereoselective strategies include the use of chiral non-racemic lactams, which can be diastereoselectively alkylated to yield optically pure 2,6-disubstituted morpholines. researchgate.net

A comparison of synthetic approaches for the 2,6-dimethylmorpholine core is presented below.

MethodStarting Material(s)Key Reagents/ConditionsStereoselectivityReference(s)
Acid-Catalyzed Cyclization DiisopropanolamineConcentrated H₂SO₄, 150–190 °CFavors cis-isomer google.com
Isomerization trans-2,6-dimethylmorpholineHydrogen, Pd/Zn/Cd/Mn catalyst, 150-250°CConverts trans to cis nih.gov
From Chiral Epoxides Enantiopure epoxide, Amino alcoholTosyl chloride, BaseHigh diastereoselectivity for trans nih.govacs.org
From Chiral Lactams 6-substituted 3-oxo morpholinesAlkylating agentsHigh diastereoselectivity researchgate.net

N-Alkylation Strategies for Tetradecyl Moiety Incorporation

Once the 2,6-dimethylmorpholine core is synthesized, the final step in producing this compound is the incorporation of the C14 alkyl chain via N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the morpholine ring attacks an electrophilic tetradecyl source.

The typical procedure involves reacting cis-2,6-dimethylmorpholine (B33440) with a tetradecyl halide, such as 1-bromotetradecane (B124005) or 1-iodotetradecane. The reaction is carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or stronger bases like sodium hydride (NaH). mdpi.com The choice of solvent is typically a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidinone (NMP), which can effectively solvate the cation of the base and facilitate the Sₙ2 reaction. mdpi.com Microwave-assisted N-alkylation has been shown to significantly reduce reaction times and improve yields for similar transformations. mdpi.com

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the effects of modifying different parts of the molecule. nih.gove3s-conferences.org This can involve alterations to the morpholine ring, changes in the N-substituent, or the preparation of versatile intermediates.

Structural Modifications at the Morpholine Ring System

Modifying the heterocyclic core can lead to significant changes in a molecule's properties. For analogues of this compound, this could involve introducing or altering substituents at positions other than 2, 6, and 4.

One approach is the α-functionalization of the morpholine ring, which allows for the installation of substituents on the carbon atoms adjacent to the nitrogen. researchgate.net For instance, the synthesis of morpholin-2-ones can serve as a gateway to C-3 functionalized derivatives. Cross-dehydrogenative coupling (CDC) reactions have been developed to introduce various imide-based functionalities at the C-3 position of N-aryl morpholin-2-ones, using copper catalysis under mild conditions. mdpi.com While these examples often use an N-aryl group to activate the ring, the principles can be adapted for other N-substituted morpholines. Further modifications, such as introducing a methyl group at the 3-position or creating bridged systems, have also been explored to develop selective kinase inhibitors. researchgate.net

Modification TypeIntermediateMethodPurposeReference(s)
C-3 Functionalization N-Aryl-morpholin-2-oneCopper-catalyzed CDC with imidesIntroduce new substituents at C-3 mdpi.com
C-3 Methylation N/AMulti-step synthesisDevelop selective mTOR inhibitors researchgate.net
Ring Replacement ZSTK474 analogueSubstitution with 2-aminoethyl groupsProbe SAR and improve isoform selectivity nih.gov

Diversification of the N-Substituent Alkyl Chain

A straightforward method for creating analogues is to vary the length and nature of the N-substituent alkyl chain. This is achieved by employing different alkylating agents during the N-alkylation step described in section 2.1.2. By replacing 1-bromotetradecane with other alkyl halides or sulfonates, a library of N-alkyl-2,6-dimethylmorpholines can be generated.

This strategy is fundamental to SAR studies, where chemists might explore the effect of chain length, branching, or the introduction of unsaturation or other functional groups on the alkyl chain. nih.gov For example, the well-known fungicide tridemorph (B114830) is a close analogue, possessing an N-tridecyl (C13) chain instead of a tetradecyl (C14) chain. ebi.ac.uk

N-Alkylating AgentResulting N-SubstituentAnalogue Name (if common)
1-Bromododecanen-Dodecyl2,6-Dimethyl-4-dodecylmorpholine
1-Bromotridecanen-TridecylTridemorph
1-Bromohexadecanen-Hexadecyl2,6-Dimethyl-4-hexadecylmorpholine
1-Bromo-10-undecene10-Undecenyl2,6-Dimethyl-4-(10-undecenyl)morpholine

Preparation of Functionalized Morpholine Intermediates

The synthesis of versatile morpholine intermediates that can be readily converted into a variety of final products is an efficient strategy for chemical library development. nih.gov These intermediates are pre-functionalized to allow for late-stage diversification.

Morpholin-2-ones and morpholine-3-ones are key examples of such intermediates. mdpi.com For instance, N-substituted morpholin-2-ones can be prepared and subsequently functionalized at the C-3 position. mdpi.com Another important class of intermediates is morpholine-3-carboxylates, which can be synthesized via methods like Ugi multicomponent reactions or from starting materials such as tartaric acid. researchgate.net These carboxylated morpholines provide a handle for further chemical elaboration, for example, through amide bond formation. The synthesis of 3-substituted morpholines can also be achieved enantioselectively from aminoalkyne substrates through a tandem hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org

IntermediateSynthetic RoutePotential for DerivatizationReference(s)
Morpholin-2-ones Cyclization of N-substituted 2-haloacetamides with amino alcoholsα-Functionalization at C-3 mdpi.com
Morpholine-3-carboxylates Ugi multicomponent reactionAmide coupling, reduction to alcohol researchgate.net
3-Substituted Morpholines Tandem hydroamination/hydrogenation of aminoalkynesProvides a chiral core with a C-3 substituent organic-chemistry.org
N-(2-hydroxyethyl)amino alcohols Reaction of amino alcohols with ethylene (B1197577) sulfatePrecursor for cyclization into various morpholines chemrxiv.org

Biochemical Mode of Action and Biological Activity in Phytopathogens

Mechanism of Action against Fungal Pathogens

The antifungal activity of 2,6-Dimethyl-4-tetradecylmorpholine is rooted in its ability to interfere with the synthesis of essential sterols in fungal pathogens. This interference leads to a cascade of events, ultimately compromising the structural and functional integrity of the fungal cell.

Morpholine (B109124) fungicides are classified as Sterol Biosynthesis Inhibitors (SBIs). nzpps.orgcabidigitallibrary.org Their primary mode of action is the inhibition of specific enzymes within the ergosterol (B1671047) biosynthesis pathway. cabidigitallibrary.orgpatsnap.com This inhibition leads to a depletion of ergosterol, the principal sterol in most fungal cell membranes, and a concurrent accumulation of toxic precursor sterols. cabidigitallibrary.org

A key characteristic of morpholine fungicides is their ability to act on multiple sites within the sterol biosynthesis pathway. nih.govbcpc.org Research on analogous compounds has identified two primary enzyme targets:

Sterol Δ14-reductase: This enzyme is responsible for the reduction of a double bond at the C-14 position of sterol precursors.

Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position. cabidigitallibrary.orgnih.gov

The inhibition of these enzymes leads to the accumulation of aberrant sterols, such as Δ8-sterols and Δ8,14-sterols (e.g., ignosterol), which are unable to fulfill the structural role of ergosterol. cabidigitallibrary.orgnih.govcapes.gov.br Different morpholine compounds may exhibit preferential inhibition of one enzyme over the other. For instance, fenpropimorph (B1672530) primarily inhibits the Δ14-reductase, whereas the closely related tridemorph (B114830) shows a preference for inhibiting the Δ8→Δ7-isomerase. cabidigitallibrary.org This multi-site action is a significant attribute, as it may complicate the development of resistance in fungal populations. nih.gov

Table 1: Enzyme Inhibition and Sterol Accumulation by Morpholine Fungicides

Target Enzyme Function in Ergosterol Pathway Consequence of Inhibition Accumulated Precursors
Sterol Δ14-reductase Reduces the C14-15 double bond of sterol intermediates. Blocks the removal of the 14α-methyl group. Accumulation of sterols with a Δ14 double bond (e.g., Ignosterol). nih.govnih.gov
Sterol Δ8→Δ7-isomerase Isomerizes the Δ8 double bond to the Δ7 position. Prevents the formation of the correct sterol nucleus structure. Accumulation of Δ8-sterols (e.g., Fecosterol, Zymosterol). cabidigitallibrary.orgcapes.gov.br

The biochemical disruption caused by this compound manifests in significant and detrimental changes at the cellular and subcellular levels of the fungal pathogen.

The depletion of ergosterol and the incorporation of abnormal sterol precursors into fungal membranes lead to a profound disorganization of the membrane's structure. cabidigitallibrary.org This results in altered physicochemical properties, including changes to membrane fluidity and permeability. researchgate.net Electron microscopy studies on fungi treated with sterol biosynthesis inhibitors have revealed partial disruption of the cell membrane. nih.gov This structural damage can lead to a loss of the membrane's semi-permeability, causing leakage of essential electrolytes and other cellular components, which is particularly damaging to motile spores like zoospores. researchgate.net

Table 2: Summary of Cellular Effects

Cellular Component Effect of this compound
Cell Membrane Disruption of structure and integrity due to ergosterol depletion and accumulation of abnormal sterols. cabidigitallibrary.orgnih.gov
Membrane Permeability Increased permeability, leading to leakage of cellular contents. researchgate.net
Fungal Growth Inhibition and arrest, due to both membrane dysfunction and the toxicity of accumulated precursors. cabidigitallibrary.orgpjsir.org
Metabolic Functions General impairment of processes reliant on a functional cell membrane.

Cellular and Subcellular Effects on Fungal Organisms

Spectrum of Antifungal Activity Research

The antifungal activity of this compound and its close analogue, tridemorph, has been documented against a range of phytopathogenic fungi, with a particular emphasis on its effectiveness against powdery mildews.

Efficacy Against Key Agricultural Fungal Pathogens (e.g., powdery mildews)

This morpholine fungicide is highly effective in controlling various species of powdery mildew, which are obligate biotrophic parasites that infect a wide array of crops. Its systemic properties allow it to be absorbed by the plant and transported within its tissues, providing protection against established infections and preventing new ones from developing.

Key powdery mildew pathogens targeted by this class of fungicides include:

Erysiphe graminis : The causal agent of powdery mildew in cereals such as wheat and barley.

Podosphaera xanthii (also known as Sphaerotheca fuliginea): A primary cause of powdery mildew in cucurbits like cucumbers and melons. plantwiseplusknowledgebank.orgwikipedia.org

Erysiphe necator : The fungus responsible for powdery mildew on grapevines.

The efficacy of this chemical family extends to other significant agricultural pathogens as well, including certain rusts and leaf spot diseases.

In Vitro Fungistatic and Fungicidal Assessments

In vitro studies are crucial for determining the direct antifungal properties of a compound by measuring its ability to inhibit fungal growth (fungistatic activity) or to kill the fungus outright (fungicidal activity). These assessments typically involve calculating the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). While specific data for this compound is limited in publicly available literature, research on the closely related tridemorph provides valuable insights.

Fungal Pathogen Assessment Type Observed Effect Reference
Erysiphe graminisMycelial Growth InhibitionSignificant inhibition of fungal growth observed.
Sphaerotheca fuligineaSpore Germination AssayInhibition of conidial germination.

In Planta Protective and Curative Activity Studies

The utility of a fungicide in an agricultural setting is determined by its performance on the host plant (in planta). This includes its ability to prevent infection when applied before the pathogen arrives (protective activity) and its capacity to halt the progression of an existing infection (curative activity). This compound exhibits both protective and curative properties, making it a versatile tool for disease management.

When applied protectively, the fungicide forms a barrier on the plant surface and is absorbed into the plant tissues, preventing fungal spores from germinating and penetrating the host. In a curative context, its systemic movement allows it to reach the site of infection and inhibit the growth of the established mycelium, thereby stopping the disease from spreading further.

Host Plant Pathogen Activity Type Observed Efficacy Reference
CucumberPodosphaera xanthiiProtectiveHigh level of disease control when applied prior to inoculation.
CucumberPodosphaera xanthiiCurativeSignificant reduction in disease severity when applied after the onset of symptoms.
BarleyErysiphe graminisProtective & CurativeEffective in both preventing and treating powdery mildew infections.

Note: This table illustrates the demonstrated protective and curative capabilities of morpholine fungicides. Precise percentage control figures from comparative in planta studies for this compound were not available in the consulted research.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Determinants for Antifungal Potency

The effectiveness of 2,6-Dimethyl-4-tetradecylmorpholine as an antifungal agent is not arbitrary; it is the result of a finely tuned molecular architecture. Key determinants of its potency include the stereochemistry of the morpholine (B109124) ring, the characteristics of the long alkyl chain attached to the nitrogen atom, and the influence of substitutions at other positions.

The spatial arrangement of the two methyl groups at the C-2 and C-6 positions of the morpholine ring is a critical factor in determining antifungal efficacy. Natural product alkaloids featuring a 2,6-disubstituted morpholine fragment have been identified, underscoring the biological relevance of this substitution pattern. researchgate.net For synthetic morpholine fungicides, the cis-configuration of the 2,6-dimethyl groups is generally associated with higher antifungal activity compared to the trans-isomer. This stereochemical preference is crucial for a proper fit into the active site of the target enzymes in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov The specific geometry of the cis-isomer allows for more effective binding and inhibition of enzymes like sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.

Table 1: Influence of Isomer Configuration on Antifungal Activity
Isomer ConfigurationRelative Antifungal PotencyRationale
cis-2,6-DimethylHigherOptimal geometric fit for enzyme active sites.
trans-2,6-DimethylLowerSteric hindrance or suboptimal orientation reduces binding affinity.

The N-substituent plays a pivotal role in the compound's interaction with the fungal cell membrane and its target enzymes. The lipophilicity conferred by the long alkyl chain is essential for membrane permeability. Studies on various N-alkylmorpholine derivatives have established a clear structure-activity relationship concerning the chain length. chemrxiv.org

Research indicates that compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest potency. chemrxiv.org The N-tetradecyl (C14) chain of the titular compound falls squarely within this optimal range. Chains shorter than ten carbons or longer than sixteen carbons generally lead to a significant decrease in antifungal activity. This suggests that the C14 chain provides an ideal balance of lipophilicity to facilitate passage through the fungal cell membrane and to interact effectively with the hydrophobic regions of the target enzyme. Branching of the alkyl chain typically reduces activity, indicating a preference for a linear chain for optimal interaction.

Table 2: Effect of N-Alkyl Chain Length on Antimicrobial Activity of Morpholine Derivatives
N-Alkyl ChainNumber of CarbonsObserved Activity
< C10Fewer than 10Low to inactive chemrxiv.org
n-Dodecyl12High chemrxiv.org
n-Tetradecyl 14 Optimal
n-Hexadecyl16High chemrxiv.org
> C16More than 16Decreased

While the 2,6-dimethyl and N-tetradecyl groups are primary determinants of activity, modifications in other parts of the molecule can also modulate the compound's antifungal profile. The introduction of bioisosteres, which are substituents or groups with similar physical or chemical properties, is a common strategy in medicinal chemistry to enhance activity or stability. nih.gov

One such modification involves replacing a carbon atom with a silicon atom (sila-substitution). Studies on sila-analogues of morpholine fungicides like fenpropimorph (B1672530) have shown that such substitutions can lead to compounds with superior or comparable antifungal activity. nih.govresearchgate.net For instance, silicon incorporation can alter bond lengths, bond angles, and increase lipophilicity, which may enhance membrane uptake and target interaction. nih.gov These findings suggest that while the core this compound structure is potent, further optimization through remote substitutions could be a viable strategy for developing new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better understand and predict the antifungal potency of morpholine derivatives, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net

QSAR models for antifungal agents are developed by calculating a range of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression, to create an equation that relates these descriptors to their measured antifungal activity (e.g., Minimum Inhibitory Concentration, MIC). mdpi.comnih.gov These descriptors can quantify various molecular properties, including:

Topological indices: Describing molecular size, shape, and branching. researchgate.net

Physicochemical properties: Such as lipophilicity (logP), molar refractivity, and polarity.

Electronic descriptors: Related to the distribution of electrons in the molecule.

For morpholine fungicides, QSAR models have successfully predicted the antifungal activity of newly designed compounds, guiding synthetic efforts toward more potent candidates. mdpi.comsciforum.net A successful 3D-QSAR model, for example, can provide a visual representation of which regions of the molecule are favorable or unfavorable for activity, allowing for rational drug design. nih.gov

Beyond QSAR, other computational methods are used to model the direct interaction between the antifungal compound (the ligand) and its biological target (e.g., a fungal enzyme). Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov

For this compound, docking studies would simulate its insertion into the active site of target enzymes like sterol Δ¹⁴-reductase. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of this complex over time, providing insights into the dynamic nature of the binding process. nih.gov These computational approaches are invaluable for understanding the mechanism of action at a molecular level and for refining the structure of inhibitors to achieve higher potency and selectivity. nih.gov

Molecular Docking and Simulation Studies with Fungal Enzymes

Computational studies, including molecular docking and simulation, have been instrumental in elucidating the mechanism of action for morpholine-based fungicides. While specific molecular docking research on this compound is not extensively detailed in publicly available literature, the interactions of its close structural analogs, such as fenpropimorph and tridemorph (B114830), with key fungal enzymes have been investigated. These studies provide significant insights into the probable binding modes and structure-activity relationships for this class of compounds.

Morpholine fungicides are known to inhibit two crucial enzymes in the fungal ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and sterol Δ8-Δ7 isomerase (ERG2). researchgate.net The inhibition of these enzymes disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to altered membrane permeability and ultimately, cell death.

Molecular docking simulations with fenpropimorph, a compound structurally similar to this compound, have provided a model for understanding these interactions at a molecular level. These studies indicate that the morpholine ring and the long alkyl chain are critical for binding within the active sites of the target enzymes. The protonated nitrogen atom of the morpholine ring is believed to mimic the carbocationic high-energy intermediate of the sterol substrate, thereby blocking the active site.

In silico models of fungal C14-sterol reductase suggest that the lipophilic tetradecyl chain of this compound would likely occupy a hydrophobic channel within the enzyme. This interaction is thought to be a primary determinant of the compound's binding affinity. The dimethyl substitutions on the morpholine ring also play a role in the compound's orientation and fit within the active site.

Similarly, docking studies with sterol Δ8-Δ7 isomerase indicate that the morpholine head group interacts with key amino acid residues in the catalytic pocket, while the alkyl tail anchors the molecule within a hydrophobic portion of the enzyme. nih.gov The stability of the ligand-enzyme complex, often evaluated through molecular dynamics simulations, is a key factor in the sustained inhibitory action of these fungicides.

The following table summarizes the key enzymes targeted by morpholine fungicides and the nature of the interactions based on computational studies of analogous compounds.

Target Enzyme Interacting Moiety of Fungicide Nature of Interaction Key Amino Acid Residues (Hypothesized)
C14-Sterol Reductase (ERG24)N-alkyl chain (e.g., Tetradecyl)Hydrophobic interactionsResidues lining a hydrophobic channel
Protonated Morpholine RingElectrostatic interactions, mimicking sterol carbocation intermediateCatalytic site residues
Sterol Δ8-Δ7 Isomerase (ERG2)Protonated Morpholine RingHydrogen bonding, electrostatic interactionsHis76, Glu80 (based on human EBP studies) nih.gov
N-alkyl chain (e.g., Tetradecyl)Hydrophobic interactionsResidues forming a hydrophobic pocket

This table is generated based on data from analogous morpholine fungicides and may not represent direct studies on this compound.

These computational models underscore the importance of both the polar morpholine head and the nonpolar alkyl tail for the antifungal activity of compounds like this compound.

Resistance Mechanisms and Management in Fungal Populations

Biochemical Basis of Fungal Resistance to Morpholine (B109124) Fungicides

The biochemical pathways that can lead to reduced sensitivity to morpholine fungicides are complex and, in many cases, are believed to be controlled by multiple genes (polygenic). bcpc.org This polygenic control is a key factor in the low to medium risk of resistance development associated with this class of fungicides. nzpps.org

Alterations in Sterol Biosynthesis Pathway Enzymes

Morpholine fungicides, such as tridemorph (B114830) and fenpropimorph (B1672530), function as sterol biosynthesis inhibitors (SBIs). acs.org Specifically, they disrupt the fungal cell membrane's integrity by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase. acs.orgnih.gov This multi-site inhibitory action is a significant hurdle for the development of resistance, as a fungus would need to develop mutations in more than one target site to overcome the fungicide's effect. bcpc.org

While widespread, high-level resistance in the field has not been a significant issue, laboratory studies have successfully generated morpholine-resistant mutants. bcpc.org The exact biochemical changes in these mutants are not fully elucidated, but they are thought to involve subtle alterations in the target enzymes. For instance, a V295L mutation in the C-14 reductase gene (erg24) has been associated with resistance to morpholines in some fungal species. nih.gov The flexible chemical structure of morpholine fungicides may also play a role, as it can be challenging for a mutated target protein to effectively exclude the fungicide molecule. bcpc.org

The inhibition of these enzymes leads to an accumulation of abnormal sterol intermediates and a depletion of ergosterol, which is vital for the structure and function of fungal cell membranes. In plants treated with the morpholine fungicide fenpropimorph, a significant accumulation of cyclopropyl (B3062369) sterols and Δ⁸,¹⁴ sterols has been observed, confirming the inhibition of both cyclo-eucalenol-obtusifoliol isomerase and Δ¹⁴ sterol reductase. nih.gov

Efflux Pump Overexpression in Resistant Strains

A common mechanism of fungicide resistance in many fungal pathogens is the overexpression of efflux pumps. frontiersin.orgresearchgate.net These are membrane transport proteins, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), that actively expel toxic compounds, including fungicides, from the fungal cell. frontiersin.orgmdpi.com This prevents the fungicide from reaching its target site at a high enough concentration to be effective.

While efflux pump overexpression is a well-documented resistance mechanism for other fungicide classes, such as azoles, its role in resistance to morpholine fungicides is less clear. frontiersin.orgresearchgate.net Studies have shown a correlation between insensitivity to certain efflux pump substrates and resistance to demethylation inhibitor (DMI) fungicides in the wheat blast pathogen Pyricularia oryzae. mdpi.com However, a direct and widespread link between the overexpression of specific efflux pumps and field-developed resistance to 2,6-Dimethyl-4-tetradecylmorpholine or other morpholines has not been definitively established in plant pathogenic fungi. The development of resistance to morpholines is considered to be a multifactorial phenomenon, and while efflux pumps could theoretically contribute, alterations at the target sites are considered the primary mechanism. frontiersin.org

Evolution and Epidemiology of Resistance in Field Populations

Despite the low risk of resistance, there is evidence of shifts in the sensitivity of some fungal populations to morpholine fungicides over time. nzpps.org Monitoring these changes is crucial for effective disease management.

Monitoring and Detection of Reduced Sensitivity

Various laboratory-based methods have been developed to monitor the sensitivity of fungal populations to morpholine fungicides. These techniques are essential for detecting shifts in sensitivity before they lead to widespread control failures in the field. bcpc.org Common assay procedures include:

Seedling assays: Involving the application of the fungicide to seedlings, which are then inoculated with the fungal pathogen. bcpc.org

Treated leaf pieces: Where leaf segments are treated with the fungicide and then inoculated. bcpc.org

Vapour action tests: These exploit the vapour activity of some morpholines to assess sensitivity. bcpc.org

A significant challenge in monitoring morpholine resistance is the lack of baseline sensitivity data from before these fungicides were widely introduced. bcpc.org However, ongoing monitoring programs can still detect significant changes in sensitivity over time. bcpc.org For example, a study on wheat powdery mildew showed fluctuations in the mean ED₅₀ values for fenpropimorph over several years. bcpc.org More advanced molecular techniques, such as digital PCR, are being used to detect and quantify specific resistance mutations for other fungicide classes and could be adapted for monitoring morpholine resistance if key mutations are more broadly identified. nih.gov

Cross-Resistance Patterns with Other Fungicide Classes

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other, often chemically related, fungicides. Understanding these patterns is critical for designing effective fungicide rotation and mixture strategies.

Within the morpholine class, there are documented instances of cross-resistance. For example, field trials have shown that the use of either fenpropidin (B1672529) or fenpropimorph can select for isolates that are resistant to both fungicides. bcpc.org Interestingly, tridemorph has been shown to select against fenpropidin resistance. bcpc.org

Regarding cross-resistance with other fungicide classes, the evidence suggests it is not a widespread problem. For instance, some isolates of the fungus Penicillium expansum that are resistant to the DMI fungicide imazalil (B1671291) have been found to be sensitive to the morpholines tridemorph and fenpropimorph. acs.org Similarly, a study on Botryotinia fuckeliana (the causal agent of gray mold) found that some multi-fungicide resistant strains remained highly susceptible to the sterol Δ¹⁴-reduction inhibitors fenpropimorph, fenpropidin, and spiroxamine. researchgate.net This lack of significant cross-resistance between morpholines and other major fungicide groups, like DMIs, enhances their value in resistance management programs. bcpc.org

Strategies for Resistance Management in Agricultural Systems

The primary goal of fungicide resistance management is to delay the evolution of resistant fungal populations, thereby extending the effective lifespan of available fungicides. cornell.edu For morpholine fungicides like this compound, several strategies are recommended:

Alternation and Mixtures: Avoid the repeated and exclusive use of morpholine fungicides. Instead, they should be used in a planned program of alternation or in tank-mixtures with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action. pesticidestewardship.org

Adherence to Recommended Rates: Always use the manufacturer's recommended application rates. Using reduced rates can expose the fungal population to sub-lethal doses, which can select for less sensitive individuals. nzpps.org

Preventative Applications: Apply morpholine fungicides preventatively or at the very early stages of disease development. nzpps.org This helps to keep the fungal population low, reducing the probability of resistant mutants arising. cornell.edu

Limiting the Number of Applications: Although there may not be a strict limit, it is advisable to avoid an excessive number of morpholine applications per season. nzpps.org

By implementing these strategies, the selection pressure for resistance to this compound and other morpholine fungicides can be minimized, helping to ensure their continued effectiveness in protecting crops from fungal diseases.

Table of Fungicide Efficacy Data

Changes in Fenpropimorph and Triadimenol Sensitivity in Wheat Powdery Mildew
YearFenpropimorph Mean ED₅₀ (µg/ml AI)Triadimenol Mean ED₅₀ (µg/ml AI)
1984922
1986814
198845
19891526
19903039
1991993
Data from Lorenz and Pommer (1984); Lorenz et al., (1992), as cited in Hollomon, 1994. bcpc.org

Table of Mentioned Compounds

Compound Name
This compound
Tridemorph
Fenpropimorph
Fenpropidin
Imazalil
Spiroxamine

Integration in Fungicide Resistance Management Programs

The cornerstone of managing resistance to any fungicide, including those in the morpholine class, is to minimize the selection pressure on the fungal population. cornell.eduokstate.edu The repeated and exclusive use of a single-site fungicide can lead to the selection and proliferation of resistant strains. cornell.edu Therefore, integrating 2,6-Dimethyl-4-tridecylmorpholine (tridemorph) into a comprehensive resistance management program is essential for its sustained effectiveness.

A key strategy is the alternation or co-application of fungicides with different modes of action. frac.info Tridemorph inhibits the Δ8→Δ7 isomerase and Δ14 reductase in the sterol biosynthesis pathway, which is a different target site from other major fungicide groups like azoles (DMIs), strobilurins (QoIs), and benzimidazoles. acs.orgnih.gov This distinct mode of action makes it a valuable partner in rotation or mixture programs to combat resistance development.

Fungicide Resistance Action Committee (FRAC) guidelines are instrumental in designing such programs. Morpholines like tridemorph are classified under FRAC Group 5, which are sterol biosynthesis inhibitors (SBIs), but they are distinct from the DMI fungicides (FRAC Group 3). ufl.edu Management strategies advocate for limiting the number of applications of any single fungicide group per season and ensuring that consecutive applications of the same mode of action are avoided. frac.info

Combination Studies with Complementary Fungicides

To broaden the spectrum of activity and manage resistance, 2,6-Dimethyl-4-tridecylmorpholine (tridemorph) is often formulated or recommended for use in combination with other fungicides. These combinations can provide synergistic or additive effects, enhancing disease control and delaying the onset of resistance.

Research and commercial formulations have demonstrated the utility of combining tridemorph with a range of other fungicides. For instance, it has been formulated with carbendazim (B180503) to extend its spectrum of control for cereal diseases. researchgate.net Additionally, tridemorph is used in combination with several other fungicides, including:

Cyproconazole

Fenbuconazole

Fenpropimorph

Flusilazole

Propiconazole

Tebuconazole

Triadimenol

These combination products leverage different modes of action to provide more comprehensive disease control. For example, combining a morpholine (FRAC Group 5) with a triazole (FRAC Group 3) targets two different steps in the sterol biosynthesis pathway. Studies on such combinations have shown enhanced efficacy against a broader range of pathogens. For instance, combinations of strobilurins (FRAC Group 11) and triazoles have been effective in managing diseases like rice blast. nih.gov While specific quantitative data from combination studies with tridemorph were not detailed in the search results, the principle of using multiple modes of action is a well-established and effective resistance management strategy. frac.info

The compatibility of tridemorph with biological control agents has also been investigated. Some studies have shown that tridemorph can be incompatible with certain beneficial fungi like Trichoderma viride, indicating that careful consideration is needed when integrating it into programs that also utilize biological controls. researchgate.netijpab.com

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2,6-Dimethyl-4-tetradecylmorpholine, offering detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. nih.govlibretexts.orgoregonstate.educompoundchem.comlibretexts.orgchemistrysteps.com The protons of the long tetradecyl chain would produce a series of overlapping signals in the upfield region, typically between 0.8 and 1.6 ppm. libretexts.orglibretexts.org The terminal methyl group (CH₃) of the tetradecyl chain would appear as a triplet around 0.8-0.9 ppm. The numerous methylene groups (CH₂) of the alkyl chain would generate a large, complex signal centered around 1.2-1.4 ppm. libretexts.org The methylene group attached to the nitrogen atom of the morpholine (B109124) ring would be shifted downfield to approximately 2.2-2.5 ppm due to the electron-withdrawing effect of the nitrogen. researchgate.net

The protons on the morpholine ring would exhibit characteristic shifts. The protons on the carbons adjacent to the oxygen atom (O-CH₂) would resonate at approximately 3.6-3.8 ppm, while the protons on the carbons adjacent to the nitrogen atom (N-CH₂) would appear around 2.4-2.7 ppm. researchgate.net The methyl groups attached to the morpholine ring would produce a doublet in the upfield region, likely around 1.1-1.3 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbons of the tetradecyl chain would generate a series of signals in the aliphatic region (10-40 ppm). The carbons of the morpholine ring would appear at distinct chemical shifts: those adjacent to the oxygen atom would be in the range of 65-75 ppm, and those adjacent to the nitrogen would be in the 45-55 ppm region. rsc.orgchemicalbook.com The methyl groups on the morpholine ring and the terminal methyl group of the tetradecyl chain would have characteristic signals in the upfield region of the spectrum.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.ukwikipedia.org Upon ionization, the molecule will form a molecular ion (M+), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural clues. chemguide.co.ukwikipedia.org A common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). miamioh.eduyoutube.com This would result in the loss of an alkyl radical from the tetradecyl chain, leading to a stable, nitrogen-containing cation. The fragmentation pattern of the long alkyl chain would likely show a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org Cleavage within the morpholine ring can also occur, providing further confirmation of the ring structure.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption bands for this compound would be associated with the C-H bonds of the long alkyl chain and the morpholine ring. pressbooks.pubspecac.comlibretexts.org Strong, sharp peaks in the region of 2850-2960 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes. ucla.edu The presence of the morpholine ring would be indicated by C-O and C-N stretching vibrations. The C-O stretching of the ether linkage in the morpholine ring would typically appear as a strong band in the 1050-1150 cm⁻¹ region. specac.commsu.edu The C-N stretching vibration of the tertiary amine would be observed in the 1020-1250 cm⁻¹ range. specac.com Bending vibrations for the CH₂ and CH₃ groups would be visible in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its presence in various matrices.

Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. restek.com In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. GC can be used to determine the purity of a sample by separating the main compound from any impurities. It is also effective for separating and quantifying different isomers of the molecule, such as the cis and trans isomers of the 2,6-dimethylmorpholine (B58159) moiety. For related morpholine compounds, derivatization techniques have been used to improve their volatility and detectability by GC-MS. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. The compound is dissolved in a suitable solvent and passed through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.

For the analysis of the closely related fungicide tridemorph (B114830), which includes N-alkyl-2,6-dimethylmorpholines with similar long alkyl chains, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has proven to be a rapid and sensitive method. nih.govresearchgate.net These methods are capable of detecting and quantifying the compound at very low concentrations.

Below is a table summarizing typical parameters for the analysis of tridemorph using HPLC, which would be comparable for this compound.

ParameterValueReference
Limit of Detection (LOD) 0.01 mg kg⁻¹ nih.govresearchgate.net
Limit of Quantification (LOQ) 0.05 mg kg⁻¹ nih.govresearchgate.net
Linear Range 1-100 ng ml⁻¹ nih.govresearchgate.net
Recovery 83-99% nih.govresearchgate.net
Relative Standard Deviation (RSD) < 13% nih.govresearchgate.net

Summary of Analytical Techniques

TechniquePrimary ApplicationInformation Obtained
¹H and ¹³C NMR Structural ElucidationDetailed information on the chemical environment of hydrogen and carbon atoms, connectivity, and stereochemistry.
Mass Spectrometry (MS) Molecular Weight Determination and Structural AnalysisPrecise molecular weight and structural information from fragmentation patterns.
Infrared (IR) Spectroscopy Functional Group IdentificationPresence of specific chemical bonds and functional groups (e.g., C-H, C-O, C-N).
Gas Chromatography (GC) Purity and Isomer AnalysisSeparation and quantification of the compound and its isomers, assessment of sample purity.
High-Performance Liquid Chromatography (HPLC) Detection and QuantificationSeparation, detection, and precise quantification of the compound in various samples.

Environmental Fate and Degradation in Non Human Systems

Biodegradation Pathways in Soil and Water Environments

The biodegradation of 2,6-Dimethyl-4-tetradecylmorpholine is expected to proceed through microbial-mediated processes, primarily involving the breakdown of the morpholine (B109124) ring and the tetradecyl side chain. While specific studies on aldimorph are limited, the degradation of the core morpholine structure has been investigated.

Microorganisms, particularly bacteria from the genus Mycobacterium, have been shown to be capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. nih.gov The degradation process is initiated by an enzymatic attack, often involving a cytochrome P-450 monooxygenase, which cleaves the C-N bond of the morpholine ring. nih.govresearchgate.net This initial step leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate, which is further broken down to glycolic acid. nih.gov

The degradation of the dimethyl substituents on the morpholine ring can be inferred from studies on similar compounds. For instance, bacteria have been identified that can degrade 2,6-dimethylphenol. nih.gov The proposed pathway involves hydroxylation reactions followed by ring cleavage. nih.gov Similarly, the biodegradation of 2,6-dinitrotoluene (B127279) by native soil bacteria has been observed, indicating that microbial communities in contaminated soils can adapt to degrade such substituted compounds. nih.gov

The long tetradecyl chain of aldimorph is likely degraded through beta-oxidation, a common metabolic pathway for breaking down fatty acids and other long-chain alkyl compounds. This process sequentially shortens the carbon chain, producing smaller molecules that can enter central metabolic pathways.

Initial attack on the morpholine ring: Cleavage of the C-N bond by microbial monooxygenases.

Degradation of the alkyl chain: Stepwise shortening of the tetradecyl chain via beta-oxidation.

Metabolism of intermediates: Further breakdown of the resulting smaller molecules by a diverse consortium of soil and water microorganisms.

The rate and extent of this biodegradation will be influenced by environmental factors such as microbial population density, nutrient availability, temperature, and pH.

Photolytic and Hydrolytic Stability Studies

The stability of this compound to light (photolysis) and water (hydrolysis) are key factors determining its persistence in the environment, particularly in aquatic systems and on plant surfaces.

Hydrolytic Stability: Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The ether and amine linkages within the morpholine ring of this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Consequently, hydrolysis is not expected to be a significant degradation route for this compound in soil and water environments.

The persistence of this compound is therefore more likely to be determined by microbial degradation rather than by abiotic processes like photolysis and hydrolysis.

Sorption and Leaching Characteristics in Agricultural Matrices

The sorption of this compound to soil particles plays a critical role in its mobility and bioavailability in the environment. Sorption refers to the binding of the chemical to soil organic matter and clay minerals. irost.ir This process influences its concentration in the soil solution and, consequently, its potential to leach into groundwater or be taken up by organisms.

The chemical structure of this compound, with its long, nonpolar tetradecyl chain, suggests a high affinity for sorption to the organic matter fraction of soils. This hydrophobic interaction is a primary mechanism for the retention of many organic pesticides in soil. researchgate.netresearchgate.net

The Freundlich isotherm is a commonly used model to describe the sorption of pesticides in soil. nih.gov The Freundlich sorption coefficient, Kf, provides a measure of the sorption capacity of the soil for a particular compound. A higher Kf value indicates stronger sorption and lower mobility.

While specific Kf values for this compound are not available, studies on other herbicides demonstrate the strong positive correlation between the Kf value and the soil's organic matter content and cation exchange capacity (CEC). researchgate.net Conversely, soil pH can negatively correlate with the sorption of some compounds. researchgate.net

The potential for leaching is inversely related to sorption. Compounds that are strongly sorbed to soil particles are less likely to be transported downwards through the soil profile with infiltrating water. Given the expected strong sorption of the lipophilic this compound, its leaching potential in soils with moderate to high organic matter content is likely to be low. However, in sandy soils with low organic matter, the potential for leaching could be higher.

The following interactive table illustrates the typical range of Freundlich sorption coefficients (Kf) for different herbicides in various soil types, highlighting the influence of soil properties on sorption.

HerbicideSoil TypeOrganic Matter (%)Clay (%)Kf (µg1-1/n mL1/n g-1)Reference
AtrazineSandy Loam1.5102.1 irost.ir
AtrazineClay Loam3.2355.8 irost.ir
2,4-DPeat45.0-42.04 researchgate.net
2,4-DSandy Clay Loam1.2252.70 researchgate.net
PendimethalinHaplic Chernozem2.822135.37 researchgate.net
PendimethalinArenic Regosol1.1525.18 researchgate.net

Table 1. Illustrative Freundlich Sorption Coefficients (Kf) for Various Herbicides in Different Soil Matrices.

Future Research Trajectories and Innovations

Design of Novel Morpholine (B109124) Derivatives with Enhanced Target Selectivity

The quest for more potent and selective fungicides drives the exploration of novel morpholine derivatives. A key strategy involves the chemical modification of the morpholine ring to enhance its binding affinity to the target enzymes in fungi, primarily sterol biosynthesis inhibitors. Researchers are synthesizing new analogues by introducing various substituents to the morpholine structure. For instance, the introduction of a 1,2,3-triazole-4-carboxylate scaffold has yielded derivatives with promising fungicidal activity against a spectrum of plant pathogens.

Another avenue of research focuses on creating 4-substituted-2-(4-halophenyl)-6-methylmorpholine derivatives. The type and position of the halogen atom on the phenyl ring, as well as the length of the alkyl chain at the N-4 position, have been shown to be critical determinants of antifungal efficacy. Specifically, derivatives featuring a chlorine or bromine atom at the para-position of the phenyl ring have exhibited significant fungicidal properties. Furthermore, the incorporation of a hydrazone moiety into the morpholine structure is being investigated to establish clear structure-activity relationships, which are crucial for the rational design of next-generation fungicides.

Exploration of Synergistic Interactions with Other Agrochemicals

To combat the rise of fungicide-resistant strains and to broaden the spectrum of disease control, researchers are actively exploring the synergistic potential of combining morpholine fungicides with other classes of agrochemicals. Synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, offers a promising strategy for more effective and durable disease management.

Studies have demonstrated that combining morpholine fungicides, which primarily inhibit sterol biosynthesis, with fungicides that have different modes of action can lead to enhanced efficacy. For example, mixtures of morpholines with triazoles have shown synergistic effects against certain pathogens. The rationale behind this approach is that targeting multiple sites within the fungal cell can reduce the likelihood of resistance development. Research into these interactions aims to identify the most effective combinations and ratios for specific pathogen-crop systems.

Table of Synergistic Interactions

Morpholine Fungicide Class Interacting Agrochemical Class Target Pathogen Example
Spiroketalamines Carboxylic acid amides (CAAs) Plasmopara viticola
Hydroxyanilides Phenylamides Oomycetes

Advanced Biotechnological Applications in Plant-Fungal Pathogen Interactions

The advent of advanced biotechnological tools has revolutionized the study of plant-fungal pathogen interactions and the mode of action of fungicides. Techniques such as genomics, transcriptomics, and proteomics are being employed to unravel the complex molecular mechanisms underlying the efficacy of morpholine fungicides and the development of resistance in fungal populations.

By analyzing the gene expression profiles of fungi exposed to morpholine compounds, scientists can identify the specific cellular pathways that are disrupted. This knowledge is instrumental in designing novel derivatives with enhanced target selectivity and in predicting potential resistance mechanisms. Furthermore, understanding the genetic basis of fungal pathogenicity allows for the development of targeted strategies that can disarm the pathogen without harming the host plant or the environment. This molecular-level understanding is critical for the development of more sustainable and effective disease control strategies in the future.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,6-Dimethyl-4-tetradecylmorpholine, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step pathways, including morpholine ring formation followed by alkylation. Key steps include chloroacetylation of morpholine intermediates and subsequent alkylation with tetradecyl groups. For purity optimization, techniques like column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water systems) are recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C for structural validation) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • LogP : Determine using reverse-phase HPLC or shake-flask methods with octanol/water partitioning. Reported LogP values for analogous morpholine derivatives range from 6.09 to 6.50, indicating high lipophilicity .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.
  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to guide formulation studies .

Q. What are the primary biological applications of this compound in current research?

  • Applications :

  • Antimicrobial studies : Test efficacy against Gram-positive bacteria (e.g., Bacillus cereus) and fungi (e.g., Saccharomyces cerevisiae) via minimum inhibitory concentration (MIC) assays. Use broth microdilution methods with concentrations ranging from 1–100 µg/mL .
  • Drug delivery : Leverage its amphiphilic nature to design micellar or liposomal carriers. Evaluate encapsulation efficiency using fluorescence spectroscopy or dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

  • Methodology :

  • Standardize protocols : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton agar for bacteria).
  • Control variables : Test under varying pH (5–8) and temperature (25–37°C) to identify environmental influences.
  • Comparative assays : Cross-validate results using disk diffusion and time-kill kinetics to rule out method-specific biases .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound derivatives?

  • Approach :

  • Derivatization : Synthesize analogs with varying alkyl chain lengths (C12–C16) or methyl group substitutions.
  • Bioactivity profiling : Compare MIC values, cytotoxicity (via MTT assays on mammalian cells), and LogP to correlate structural changes with activity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with microbial membrane targets like lipid A or ergosterol .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges & Solutions :

  • Low yield in alkylation steps : Optimize reaction time (e.g., 24–48 hours) and catalyst (e.g., NaBH₄) stoichiometry .
  • Purification bottlenecks : Replace column chromatography with fractional distillation or membrane filtration for large batches.
  • Byproduct formation : Monitor via LC-MS and adjust reaction conditions (e.g., inert atmosphere, anhydrous solvents) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in LogP values reported for morpholine derivatives?

  • Resolution Strategy :

  • Method validation : Cross-check using both experimental (shake-flask) and computational (CLOGP) methods.
  • Batch variability : Analyze multiple synthesis batches to assess purity impacts.
  • Literature review : Compare data from authoritative sources (e.g., EPA DSSTox, PubChem) to identify consensus values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.